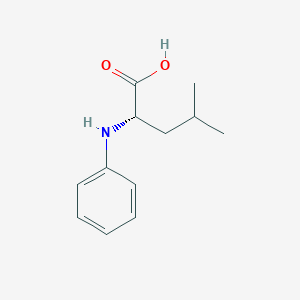
Phenyl-Leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl-Leucine can be synthesized through several methods. One common approach involves the reaction of leucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis or the use of automated peptide synthesizers. These methods ensure higher yields and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl-Leucine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of nitro or halogenated this compound compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl-Leucine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: this compound derivatives are studied for their potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of Phenyl-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For instance, it may inhibit enzymes involved in amino acid metabolism, leading to altered levels of key metabolites. The phenyl group in this compound also allows it to participate in aromatic interactions, which can influence its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Phenyl-Leucine can be compared with other amino acid derivatives such as:
Phenylalanine: Both compounds contain a phenyl group, but Phenylalanine is a standard amino acid, whereas this compound is a derivative with additional functional properties.
Tyrosine: Similar to this compound, Tyrosine contains an aromatic ring, but it also has a hydroxyl group, making it more reactive in certain biochemical pathways .
This compound stands out due to its unique combination of a branched-chain amino acid and an aromatic phenyl group, providing distinct properties and applications in various scientific fields.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(2S)-2-anilino-4-methylpentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-11(12(14)15)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
GUKOKXKMWGOHJJ-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)
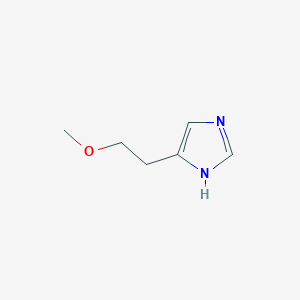

![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)


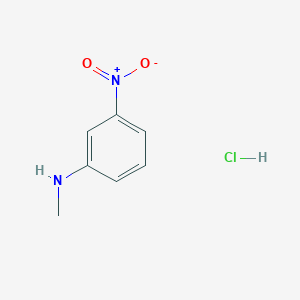

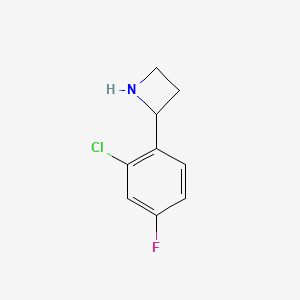
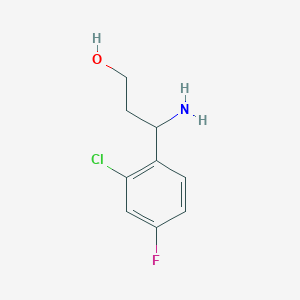
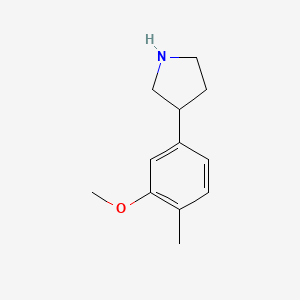

![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
